molecular formula C7H14S B14460333 3-Methylidene-1-(methylsulfanyl)pentane CAS No. 67173-68-6

3-Methylidene-1-(methylsulfanyl)pentane

Cat. No.: B14460333
CAS No.: 67173-68-6
M. Wt: 130.25 g/mol
InChI Key: NWWRWGKTUGGCST-UHFFFAOYSA-N
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Description

3-Methylidene-1-(methylsulfanyl)pentane is an organosulfur compound with the molecular formula C₇H₁₂S (molecular weight: 128.23 g/mol). Its structure features:

  • A methylidene group (CH₂=CH-) at position 3, introducing a reactive double bond.
  • A methylsulfanyl group (-S-CH₃) at position 1, contributing to its polarity and sulfur-based reactivity.

This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reaction pathways, including electrophilic additions at the double bond and nucleophilic substitutions involving the sulfur moiety.

Properties

CAS No.

67173-68-6

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-methylidene-1-methylsulfanylpentane

InChI

InChI=1S/C7H14S/c1-4-7(2)5-6-8-3/h2,4-6H2,1,3H3

InChI Key

NWWRWGKTUGGCST-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-(methylsulfanyl)pentane can be achieved through multiple-step organic synthesisThe reaction conditions typically involve the use of strong bases and heat to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Methylidene-1-(methylsulfanyl)pentane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylidene-1-(methylsulfanyl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(methylsulfanyl)pentane involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. It can form covalent bonds with biological molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
3-Methylidene-1-(methylsulfanyl)pentane 3-methylidene, 1-methylsulfanyl C₇H₁₂S 128.23 Reactive double bond (addition reactions), sulfur participation (oxidation, alkylation)
3-Chloro-3-methylpentane 3-chloro, 3-methyl C₆H₁₁Cl 118.60 Electrophilic chlorine; undergoes dehydrochlorination at elevated temperatures
3-(Chloromethyl)-1-(methylsulfanyl)pentane 3-chloromethyl, 1-methylsulfanyl C₇H₁₅ClS 166.71 Chloromethyl group enhances electrophilicity; higher molecular weight
3-Methylpentane 3-methyl branch C₆H₁₄ 86.18 Non-polar hydrocarbon; low boiling point due to branching

Physical Properties and Solubility

  • Boiling Points: Branched hydrocarbons like 3-methylpentane exhibit lower boiling points compared to linear isomers due to reduced surface area . The presence of polar groups (e.g., -S-CH₃ in 3-Methylidene-1-(methylsulfanyl)pentane) increases boiling points slightly relative to non-polar analogs.
  • Solubility: Non-polar solvents like pentane effectively extract hydrocarbons (e.g., heneicosane in honey extracts) but are less effective for polar organosulfur compounds . Mixed solvents (e.g., DCM:Pentane) improve extraction efficiency for compounds with moderate polarity, such as chlorinated or sulfanyl-containing derivatives .

Research Findings and Industrial Relevance

  • Synthetic Utility :
    • The methylidene group in 3-Methylidene-1-(methylsulfanyl)pentane offers a versatile site for functionalization, making it valuable in polymer chemistry and agrochemical synthesis.
    • In contrast, 3-chloro-3-methylpentane is primarily studied for its degradation pathways, relevant to environmental remediation of chlorinated pollutants .

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